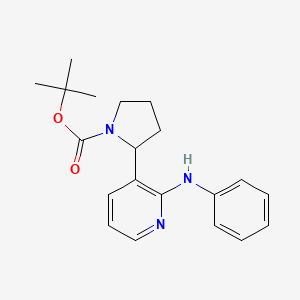
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C9H13ClN4O3S and a molecular weight of 292.74 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a chlorinated pyridine ring with a hydrazinyl substituent. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine typically involves multiple stepsThe sulfonylation step involves the reaction of the intermediate with a sulfonyl chloride, and finally, the morpholine ring is introduced through nucleophilic substitution . Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form different nitrogen-containing functional groups.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfonyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with certain enzymes, inhibiting their activity. The sulfonyl group may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine include other sulfonyl-containing morpholines and chlorinated pyridine derivatives. These compounds share some structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a hydrazinyl group with a sulfonylated morpholine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13ClN4O3S |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
(3-chloro-5-morpholin-4-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H13ClN4O3S/c10-7-5-12-6-8(9(7)13-11)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4,11H2,(H,12,13) |
InChI Key |
SELGTSJOGVACBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


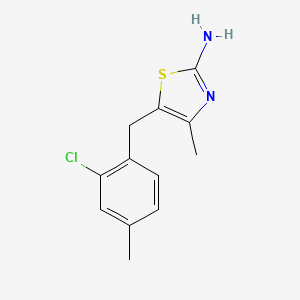
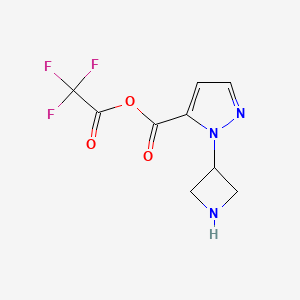
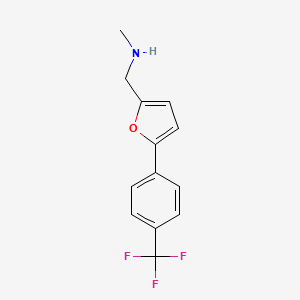
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)


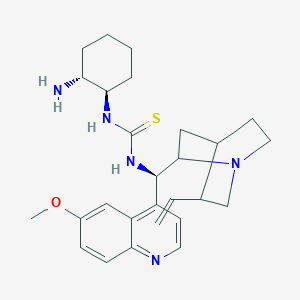

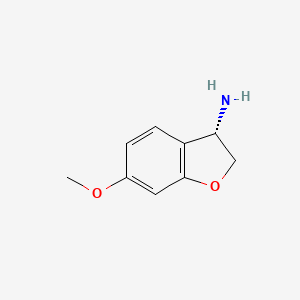
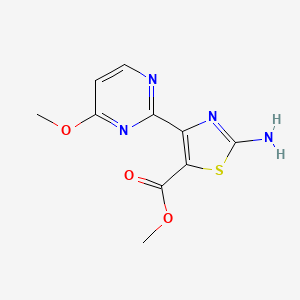


![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
